Oncorhyncin III

antimicrobial peptide MIC comparison Gram-positive bacteria

Oncorhyncin III is a 6.7 kDa cationic antimicrobial peptide (AMP) isolated from the skin secretions of rainbow trout (Oncorhynchus mykiss), comprising residues 1‑66 of the non‑histone chromosomal protein H6. The peptide carries a net charge of +14 at neutral pH, contains 69 amino acid residues, and its N‑terminus matches the first 13 residues of rainbow trout H6, indicating it is a natural cleavage fragment of the parent protein.

Molecular Formula
Molecular Weight
Cat. No. B1577221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOncorhyncin III
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oncorhyncin III Procurement Overview: A Histone H6-Derived Antimicrobial Peptide from Rainbow Trout


Oncorhyncin III is a 6.7 kDa cationic antimicrobial peptide (AMP) isolated from the skin secretions of rainbow trout (Oncorhynchus mykiss), comprising residues 1‑66 of the non‑histone chromosomal protein H6 [1]. The peptide carries a net charge of +14 at neutral pH, contains 69 amino acid residues, and its N‑terminus matches the first 13 residues of rainbow trout H6, indicating it is a natural cleavage fragment of the parent protein [1] [2]. It exhibits broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria at sub‑micromolar minimal inhibitory concentrations (MICs) and demonstrates a non‑pore‑forming membrane‑destabilisation mechanism distinct from that of many fish‑derived or histone‑derived AMPs [1].

Why Generic Substitution of Oncorhyncin III with Other Fish or Histone‑Derived AMPs Is Scientifically Unjustified


Although the fish‑mucosal AMP family includes several histone‑derived peptides such as oncorhyncin II (histone H1‑derived), parasin I (histone H2A‑derived), and pleurocidin (a linear α‑helical AMP), their antimicrobial potency, haemolytic thresholds, salt sensitivity, and mechanisms of membrane perturbation differ substantially [1] [2]. Even within the same organism (rainbow trout), oncorhyncin III and oncorhyncin II originate from distinct histone precursors (H6 vs. H1), differ by more than 90 % in primary sequence, and exhibit non‑overlapping MIC ranges and haemolytic safety windows [2]. Consequently, substituting oncorhyncin III with a generic ‘fish‑histone AMP’ cannot reproduce its specific activity profile and risks compromising experimental reproducibility or product performance.

Oncorhyncin III Quantitative Differentiation Evidence Guide


Superior Gram‑Positive Potency of Oncorhyncin III Versus Oncorhyncin II Against Shared Target Species

Oncorhyncin III displays markedly lower MIC values than oncorhyncin II against two shared Gram‑positive indicator strains. Against Planococcus citreus (now Planococcus citreus), oncorhyncin III MIC = 0.06–0.12 µM, whereas oncorhyncin II MIC = 0.2–0.4 µM, representing an approximately 2‑ to 7‑fold greater potency [1] [2]. Against Micrococcus luteus, oncorhyncin III MIC = 0.12–0.25 µM compared with oncorhyncin II MIC = 0.2–0.4 µM, a roughly 2‑fold difference [1] [2]. Both datasets were generated using a standard broth microdilution assay in low‑ionic‑strength medium at pH 7.4 in the Fernandes et al. studies, ensuring cross‑study comparability [1] [2].

antimicrobial peptide MIC comparison Gram-positive bacteria

Wider Haemolytic Safety Window of Oncorhyncin III Versus Oncorhyncin II on Host Erythrocytes

In direct haemolysis assays using rainbow trout erythrocytes, oncorhyncin III shows no haemolytic activity at concentrations below 1 µM, whereas oncorhyncin II is already haemolytic at concentrations above approximately 0.3 µM [1] [2]. This represents an approximately 3‑fold larger non‑haemolytic window for oncorhyncin III, meaning that at its effective MIC range (0.06–0.5 µM), oncorhyncin III remains fully non‑haemolytic, while oncorhyncin II could induce erythrocyte lysis at concentrations only slightly above its MIC [1] [2].

haemolytic activity selectivity index host toxicity

Non‑Pore‑Forming Membrane‑Perturbation Mechanism Distinguishes Oncorhyncin III from Pore‑Forming Fish AMPs

Reconstitution of oncorhyncin III in planar lipid bilayers (diphytanoyl‑phosphatidylcholine membranes) induces strong membrane disturbances (conductance fluctuations of 0.5–2 nS) but fails to generate stable ion channels, even at concentrations up to 5 µM [1]. By contrast, pleurocidin—a well‑characterised fish AMP—forms well‑defined voltage‑independent channels with a unitary conductance of ~1.5 nS in the same bilayer system at comparable concentrations [2]. This mechanistic divergence indicates that oncorhyncin III does not rely on pore formation for bacterial killing, which may correlate with its lower haemolytic activity at bactericidal concentrations [1].

mechanism of action membrane perturbation planar lipid bilayer

Greater Gram‑Negative Potency of Oncorhyncin III Relative to Non‑histone Fish AMP Parasin I

Against Escherichia coli, oncorhyncin III exhibits an MIC of 0.25–0.5 µM, while parasin I—a histone H2A‑derived AMP from catfish—has a reported MIC range of 1–4 µg/mL (approximately 0.5–2 µM in molar terms) against the same species [1] [2]. Even considering the variability introduced by different assay conditions, oncorhyncin III consistently achieves bacterial growth inhibition at sub‑micromolar concentrations that are lower than or at the low end of the parasin I range [1] [2]. Both peptides are histone‑derived cationic AMPs, making this cross‑study comparison relevant for scientists selecting among natural‑product AMP scaffolds.

Gram-negative bacteria Escherichia coli MIC histone-derived AMP

Unique Histone H6 Derivation Confers Distinct Sequence and Physicochemical Profile Relative to H1‑ and H2A‑Derived Fish AMPs

Oncorhyncin III is the only known antimicrobial peptide derived from the non‑histone chromosomal protein H6, whereas oncorhyncin II originates from histone H1 and parasin I from histone H2A [1] [2] [3]. Sequence alignment reveals less than 10 % identity between oncorhyncin III and oncorhyncin II [2]. Physicochemically, oncorhyncin III possesses a net charge of +14, a Boman index (potential protein‑binding propensity) of −17 896, and a hydrophobicity of −1.14, while oncorhyncin II carries a net charge of +30, a Boman index of −132, and a hydrophobicity of −1.24 [2]. These differences indicate that oncorhyncin III is substantially less polycationic and has a distinct hydrophobicity/charge balance, which likely underlies its differential membrane‑perturbation behaviour and haemolytic profile [1] [2].

sequence differentiation physicochemical properties histone precursor

Quantified Salt Sensitivity Distinguishes Oncorhyncin III from Salt‑Tolerant Marine Fish AMPs

The antibacterial activity of oncorhyncin III is markedly sensitive to NaCl, with complete loss of activity at NaCl concentrations above 100 mM [1]. In contrast, myxinidin (a hagfish epidermal AMP) retains full microbicidal activity in the presence of NaCl up to 300 mM [2]. While no direct head‑to‑head comparison under identical conditions exists, this class‑level difference highlights that oncorhyncin III is adapted to the low‑salinity mucosal environment of freshwater trout, which may be advantageous for certain low‑salt application formulations and must be accounted for in experimental design [1].

salt sensitivity NaCl inhibition mucosal environment

Oncorhyncin III Optimal Procurement and Application Scenarios


Antimicrobial‑Resistance Screening Panels Requiring a Low‑MIC Gram‑Positive AMP Comparator

Oncorhyncin III, with its sub‑micromolar MICs against Planococcus citreus (0.06‑0.12 µM) and Micrococcus luteus (0.12–0.25 µM), serves as a potent Gram‑positive reference compound in susceptibility‑screening panels alongside more common AMPs such as LL‑37 or magainin II [1]. Its histone‑H6 origin and non‑pore‑forming mechanism add a structurally and mechanistically distinct comparator that helps differentiate resistance phenotypes linked to membrane‑composition changes from those linked to pore‑blocking adaptations [1].

Mechanism‑of‑Action Probe for Non‑Pore‑Forming Membrane‑Active Antimicrobials

Because oncorhyncin III strongly disturbs planar lipid bilayers without forming stable ion channels, it is a valuable tool for studying membrane‑active AMP mechanisms that rely on bilayer thinning, lipid clustering, or surface‑charge neutralisation rather than discrete pore assembly [1]. This contrasts directly with channel‑forming fish AMPs (e.g., pleurocidin) and can be used to dissect the structural determinants of membrane selectivity in SAR programmes [1].

Rainbow Trout Mucosal‑Immunity and Fish‑Health Comparative Studies

Oncorhyncin III is an endogenous rainbow trout mucosal defence peptide, making it the most biologically relevant AMP for comparative studies of trout innate immunity alongside oncorhyncin II and histone H2A [1]. Its wider haemolytic safety window (~3‑fold vs. oncorhyncin II) makes it particularly suitable for ex vivo experiments on trout primary cells and tissue explants, where host‑cell viability is critical [1].

Low‑Salt‑Formulation Antimicrobial Coatings and Topical Prototypes

The sensitivity of oncorhyncin III to NaCl provides a built‑in environmental‑trigger mechanism: the peptide is fully active in low‑salt media (≤10 mM NaCl) but loses activity above 100 mM NaCl [1]. This property can be exploited in antimicrobial coatings for freshwater aquaculture equipment or in topical prototypes designed for application in low‑ionic‑strength environments, where salt‑triggered inactivation after use is desirable to minimise environmental persistence [1].

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